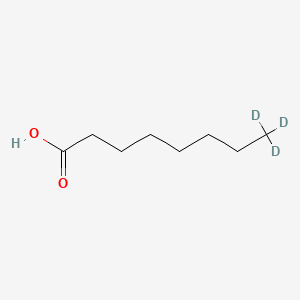

Octanoic-8,8,8-D3 acid

Overview

Description

Preparation Methods

Catalytic Deuteration via Heterogeneous Catalysts

Reaction Setup and Conditions

The predominant method for synthesizing Octanoic-8,8,8-D3 acid involves catalytic deuteration of n-octanamide precursors using palladium-on-carbon (Pd/C) and rhodium-on-carbon (Rh/C) catalysts in a deuterium oxide (DO) and 2-propanol-d solvent system . A stainless-steel tubular reactor (TSSR) is charged with n-octanamide (1.95 g, 13.6 mmol), Pd/C (10 wt%, 1.60 g), and Rh/C (5 wt%, 3.20 g) in a 1:2 ratio of 2-propanol-d (40 mL) to DO (80 mL). The mixture is degassed under vacuum, purged with argon, and heated to 180°C for 48 hours under continuous stirring.

Mechanistic Insights

Deuteration occurs via H/D exchange at the terminal methyl group (C8) under high-temperature conditions, facilitated by the synergistic effect of Pd and Rh catalysts. The Rh/C component enhances deuterium activation, while Pd/C promotes selective adsorption of the alkyl chain, directing deuteration to the C8 position . Post-reaction analysis by H NMR confirms a deuteration ratio of 98.2% at C8, with residual protonation (<2%) attributed to incomplete solvent exchange .

Workup and Isolation

The reaction mixture is filtered through celite to remove catalysts, and the filtrate is evaporated under reduced pressure to yield deuterated n-octanamide (1.31 g, 64.3%). Subsequent hydrolysis in 6 M HCl at 100°C for 6 hours produces this compound (0.23 g, 91.7% yield) .

Table 1: Catalytic Deuteration Parameters and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 180°C |

| Time | 48 hours |

| Catalyst Loading (Pd/Rh) | 11 mol% each |

| Solvent Ratio (2-PrOH/DO) | 1:2 |

| Deuteration Ratio (C8) | 98.2% |

| Final Yield | 91.7% |

Grignard Reagent-Based Chain Elongation

Synthesis of Deuterated Alkyl Halides

An alternative route employs deuterated methylmagnesium bromide (CDMgBr) to construct the C8 moiety. Heptanoic acid is first converted to heptanoyl chloride via treatment with thionyl chloride, followed by reaction with CDMgBr in tetrahydrofuran (THF) at −78°C . The resulting deuterated heptylmagnesium bromide is quenched with CO to yield this compound.

Yield and Purity Considerations

This method achieves a lower deuteration ratio (85–89%) due to isotopic scrambling during the Grignard reaction . Purification via recrystallization from hexane/ethyl acetate mixtures increases purity to 99% (CP grade), as confirmed by gas chromatography–mass spectrometry (GC-MS) .

Table 2: Grignard Method Performance Metrics

| Metric | Value |

|---|---|

| Reaction Temperature | −78°C |

| Deuteration Ratio | 85–89% |

| Post-Purification Purity | 99% |

| Overall Yield | 68% |

Acidic Hydrolysis of Deuterated Nitriles

Preparation of Octanonitrile-D3

Octanonitrile-D3 is synthesized by reacting 1-bromoheptane with sodium cyanide-D3 in dimethyl sulfoxide (DMSO) at 120°C for 24 hours . The nitrile intermediate is hydrolyzed in concentrated sulfuric acid (18 M) at reflux for 12 hours to yield the target acid.

Challenges and Optimizations

This route suffers from side reactions, including nitrile reduction to primary amines, which reduces the final yield to 55–60% . Deuteration ratios remain high (94–96%) due to the stability of the C–D bond under acidic conditions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Catalytic deuteration offers superior deuteration ratios (98.2%) and scalability (>90% yield), making it the preferred industrial method . In contrast, Grignard and nitrile hydrolysis routes are limited by isotopic scrambling and lower yields, respectively.

Cost and Equipment Requirements

The catalytic method necessitates high-pressure reactors and expensive Rh/C catalysts, increasing capital costs. Grignard synthesis avoids specialized equipment but requires stringent anhydrous conditions and deuterated reagents .

Table 3: Method Comparison for this compound Synthesis

| Method | Deuteration Ratio | Yield | Cost | Equipment Complexity |

|---|---|---|---|---|

| Catalytic Deuteration | 98.2% | 91.7% | High | High |

| Grignard Elongation | 85–89% | 68% | Medium | Medium |

| Nitrile Hydrolysis | 94–96% | 55–60% | Low | Low |

Characterization and Quality Control

Spectroscopic Validation

H NMR (400 MHz, CDCl) of this compound shows complete absence of signals at δ 0.88 ppm (C8–CH), confirming deuteration . H NMR (61.4 MHz) exhibits a singlet at δ 0.82 ppm, corresponding to CD .

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) confirms a molecular ion peak at m/z 161.1543 (calculated for CHDO_2$$$$^+), with isotopic abundance analysis showing 99 atom% D .

Chemical Reactions Analysis

Types of Reactions: Octanoic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Octanoic Acid-d3 can be oxidized to produce corresponding ketones or aldehydes.

Reduction: It can be reduced to form octanol-d3 using reducing agents like lithium aluminum hydride.

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Substitution: Undergoes substitution reactions where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Sulfuric acid or hydrochloric acid as catalysts.

Substitution: Thionyl chloride or phosphorus trichloride for converting carboxyl group to acyl chloride.

Major Products:

Oxidation: Octanoic aldehyde-d3 or octanoic ketone-d3.

Reduction: Octanol-d3.

Esterification: Octanoic acid esters-d3.

Substitution: Octanoyl chloride-d3.

Scientific Research Applications

Octanoic Acid-d3 has a wide range of applications in scientific research:

Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Mechanism of Action

The mechanism of action of Octanoic Acid-d3 is similar to that of octanoic acid. It primarily acts by integrating into metabolic pathways where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle. This process generates energy in the form of ATP. Additionally, Octanoic Acid-d3 has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Hexanoic Acid (Caproic Acid): A six-carbon fatty acid with similar properties but shorter chain length.

Decanoic Acid (Capric Acid): A ten-carbon fatty acid with similar properties but longer chain length.

Nonanoic Acid: A nine-carbon fatty acid with similar properties but different chain length.

Uniqueness: Octanoic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, providing insights into the behavior and metabolism of fatty acids in various systems .

Biological Activity

Octanoic acid, also known as caprylic acid, is an eight-carbon medium-chain saturated fatty acid with notable biological activities. Its deuterated form, Octanoic-8,8,8-D3 acid, has gained attention for its potential applications in various fields, including nutrition and pharmacology. This article explores the biological activity of this compound, highlighting its metabolic pathways, health benefits, and implications in disease management.

- IUPAC Name : Octanoic acid

- Molecular Formula : CHO

- Molecular Weight : 144.21 g/mol

- CAS Number : 124-07-2

Biological Activity Overview

Octanoic acid exhibits a range of biological activities due to its unique structure and properties:

-

Antimicrobial Properties :

- Octanoic acid has demonstrated significant antifungal activity against Candida albicans, a common pathogen responsible for candidiasis. It disrupts the cell membrane of the fungus, leading to cell lysis and death .

- Its antibacterial properties have been noted in various studies, indicating its potential use as a natural preservative in food products.

- Metabolic Effects :

- Neuroprotective Effects :

- Potential Role in Weight Management :

Antifungal Activity

A study investigated the effects of octanoic acid on Candida albicans infections. The results showed that octanoic acid effectively reduced fungal load in vitro and in vivo models by disrupting the integrity of fungal cell membranes .

Neuroprotective Effects

A study focused on the neuroprotective effects of octanoic acid found that it enhances mitochondrial function and reduces oxidative damage in neuronal cells. This suggests potential applications in treating conditions like Alzheimer’s disease .

The mechanism by which octanoic acid exerts its biological effects includes:

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular membranes of pathogens.

- Energy Metabolism : Rapidly converted into ketone bodies, providing an alternative energy source for cells during periods of low glucose availability.

Q & A

Basic Research Questions

Q. How is Octanoic-8,8,8-D3 acid synthesized, and what analytical methods confirm its isotopic purity?

this compound is synthesized via deuterium substitution at the terminal methyl group of octanoic acid. Isotopic purity (98–99 atom% D) is verified using mass spectrometry (MS) to detect the M+3 mass shift and nuclear magnetic resonance (NMR) to confirm deuterium placement at the C8 position. Researchers should cross-reference purity data with supplier certificates of analysis (COA) to ensure consistency .

Q. What are the key physical properties of this compound relevant to experimental design?

Critical properties include:

- Boiling point: 237°C (lit.)

- Melting point: 16°C (lit.)

- Density: 0.929 g/mL at 25°C

- Solubility: Insoluble in water, miscible with ethanol and acetone . These properties inform solvent selection, reaction temperature ranges, and storage conditions (e.g., avoiding prolonged exposure to light or heat) .

Q. How should researchers handle and store this compound to minimize isotopic exchange or degradation?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Use corrosion-resistant gloves (e.g., nitrile) and local exhaust ventilation to prevent skin/eye contact. Isotopic exchange risks increase in acidic/basic environments, so avoid prolonged exposure to reactive conditions .

Advanced Research Questions

Q. What experimental controls are necessary when using this compound in metabolic tracing studies?

- Internal standards : Use non-deuterated octanoic acid to calibrate MS signals and account for natural isotope abundance.

- Blank samples : Include deuterium-free matrices to detect background interference.

- Stability tests : Monitor deuterium retention under physiological pH/temperature using LC-MS/MS over time .

Q. How can conflicting data arise in lipid metabolism studies using this compound, and how should they be resolved?

Discrepancies may stem from:

- Isotopic impurity : Verify purity via COA and repeat assays with higher-grade material (e.g., 99 atom% D vs. 98%) .

- Deuterium loss : Check for proton-deuterium exchange in aqueous buffers using NMR or MS fragmentation patterns .

- Matrix effects : Validate extraction protocols with spike-recovery experiments in biological samples (e.g., plasma, cell lysates) .

Q. What advanced techniques enhance the detection sensitivity of this compound in complex biological systems?

- High-resolution mass spectrometry (HRMS) : Resolve M+3 peaks from co-eluting metabolites using instruments with >50,000 resolution (e.g., Orbitrap).

- Derivatization : Enhance volatility for GC-MS by converting the acid to its methyl ester (e.g., BF3-methanol) .

- Stable isotope-resolved metabolomics (SIRM) : Combine 13C and 2H labeling to track carbon and hydrogen flux simultaneously .

Q. How does the deuterium kinetic isotope effect (KIE) impact studies using this compound?

Deuterium substitution slows reaction rates (C-D bonds are stronger than C-H), potentially altering enzyme kinetics (e.g., β-oxidation). Mitigate KIE by:

- Comparing results with 13C-labeled analogs.

- Using shorter incubation times to minimize rate-dependent artifacts .

Q. Data Interpretation & Validation

Q. What statistical methods are recommended for analyzing time-resolved data from this compound tracer experiments?

- Compartmental modeling : Fit kinetic data to models (e.g., Michaelis-Menten for enzyme studies) using software like SAAM II.

- Multivariate analysis : Apply PCA or PLS-DA to identify metabolite clusters influenced by deuterium labeling .

Q. How can researchers validate the specificity of this compound in targeting lipid pathways?

- Knockout/knockdown models : Use CRISPR-Cas9 to silence target enzymes (e.g., acyl-CoA synthetases) and confirm loss of labeled metabolite production.

- Isotope dilution assays : Spike known quantities of deuterated standards into samples to quantify recovery rates .

Q. Safety & Compliance

Q. What regulatory guidelines apply to the disposal of this compound waste?

Classify waste under UN 3265 (corrosive, Class 8). Neutralize with alkaline solutions (e.g., NaOH) before disposal. Document compliance with local regulations (e.g., U.S. EPA, EU REACH) and consult institutional safety officers .

Properties

IUPAC Name |

8,8,8-trideuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672928 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156779-05-4 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156779-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.